![molecular formula C30H44NP B12878909 2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is an organic phosphine compound. It is known for its utility as a ligand in various catalytic reactions, particularly in the field of asymmetric synthesis. The compound is characterized by its bulky di-tert-butylphosphino group, which imparts unique steric and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1,1’-binaphthyl and di-tert-butylphosphine.
Reaction: The 2-bromo-1,1’-binaphthyl reacts with di-tert-butylphosphine to form the corresponding phosphine derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Metal salts such as palladium chloride (PdCl2) and platinum chloride (PtCl2) are often used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during substitution reactions with metal salts.
Aplicaciones Científicas De Investigación
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its role as a ligand:
Ligand Coordination: The phosphine group coordinates with metal centers, forming stable complexes.
Catalytic Activity: These metal-phosphine complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Molecular Targets: The primary targets are transition metals such as palladium, platinum, and rhodium.
Comparación Con Compuestos Similares
Similar Compounds
JohnPhos: (2-Biphenyl)di-tert-butylphosphine.
tBuBrettPhos: 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl.
Uniqueness
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is unique due to its specific steric and electronic properties imparted by the di-tert-butylphosphino group. This makes it particularly effective in asymmetric catalysis, offering high selectivity and efficiency in various reactions.
Propiedades
Fórmula molecular |
C30H44NP |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
1-(2-ditert-butylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C30H44NP/c1-29(2,3)32(30(4,5)6)26-20-18-22-14-10-12-16-24(22)28(26)27-23-15-11-9-13-21(23)17-19-25(27)31(7)8/h17-20H,9-16H2,1-8H3 |
Clave InChI |
SHWMIJDFZZUKLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)N(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
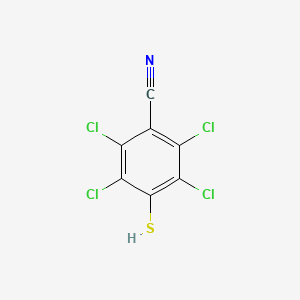

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
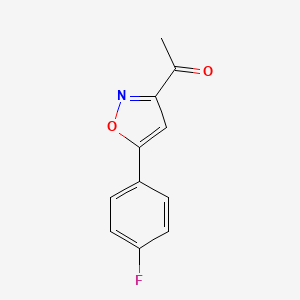
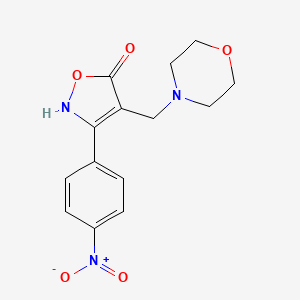
![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
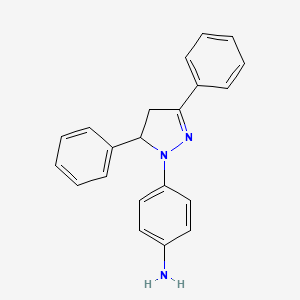
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
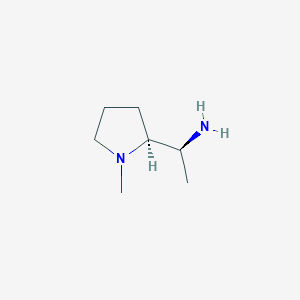
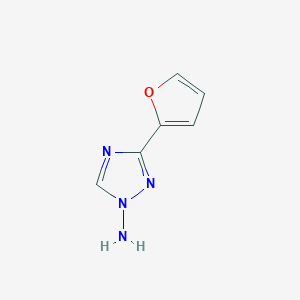
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
